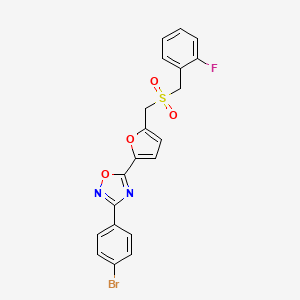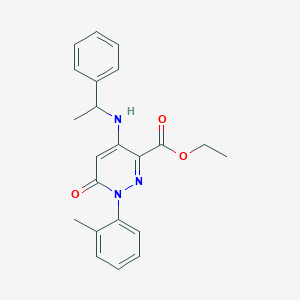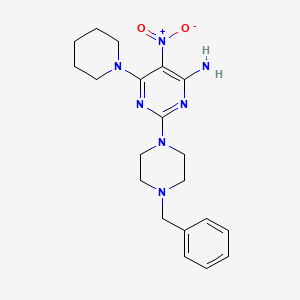
6-(4-benzylpiperidin-1-yl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that features a piperidine ring substituted with a benzyl group, a nitropyrimidine moiety, and dimethylamine groups
Preparation Methods
The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving benzaldehydes, malononitrile, and ammonium acetate.
Introduction of the nitropyrimidine moiety: This step often involves nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the dimethylamine groups: This can be done through alkylation reactions using dimethylamine and appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including those with potential therapeutic properties.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. It is known to act on sigma receptors, which are involved in various cellular processes such as ion channel regulation and signal transduction . The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects in conditions like neurodegenerative diseases .
Comparison with Similar Compounds
6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: This compound also features a benzyl group attached to a piperidine ring and is known for its activity as a monoamine releasing agent.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: This compound has high affinity for sigma receptors and is studied for its potential therapeutic applications.
The uniqueness of 6-(4-BENZYLPIPERIDIN-1-YL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern and the presence of the nitropyrimidine moiety, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C18H24N6O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H24N6O2/c1-22(2)18-20-16(19)15(24(25)26)17(21-18)23-10-8-14(9-11-23)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H2,19,20,21) |
InChI Key |
OEGVYVRJDHPJJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11266477.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B11266490.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11266497.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B11266511.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B11266516.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11266521.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)


![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)
![N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266551.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine](/img/structure/B11266552.png)

